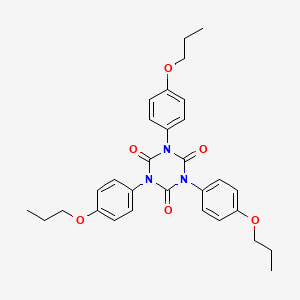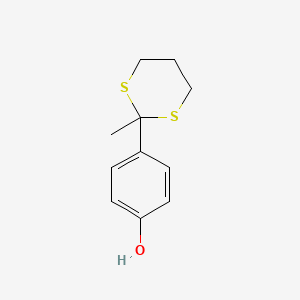
4-(2-Methyl-1,3-dithian-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methyl-1,3-dithian-2-yl)phenol is an organic compound that belongs to the class of phenols and dithianes It is characterized by the presence of a phenolic hydroxyl group and a dithiane ring substituted with a methyl group
Vorbereitungsmethoden
4-(2-Methyl-1,3-dithian-2-yl)phenol can be synthesized through several methods. One common synthetic route involves the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . This reaction forms the dithiane ring. The phenolic group can be introduced through subsequent reactions involving phenol derivatives. Industrial production methods often utilize similar reaction conditions but are optimized for large-scale synthesis, ensuring high yields and purity.
Analyse Chemischer Reaktionen
4-(2-Methyl-1,3-dithian-2-yl)phenol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-(2-Methyl-1,3-dithian-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The dithiane ring can be selectively removed under specific conditions, allowing for the controlled release of the protected carbonyl group.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development and biochemical studies. Its interactions with biological molecules can be studied to understand its effects and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-(2-Methyl-1,3-dithian-2-yl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and dithiane ring. The phenolic group can form hydrogen bonds and participate in redox reactions, while the dithiane ring can undergo nucleophilic and electrophilic attacks . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
4-(2-Methyl-1,3-dithian-2-yl)phenol can be compared with other similar compounds, such as:
4-(1,3-Dithian-2-yl)phenol: Similar in structure but lacks the methyl group on the dithiane ring.
4-(2-Methyl-1,3-dithiolane-2-yl)phenol: Contains a dithiolane ring instead of a dithiane ring.
Phenol, 4-methyl-2-(1-piperidinylmethyl)-: Contains a piperidine ring instead of a dithiane ring.
Eigenschaften
CAS-Nummer |
155853-28-4 |
|---|---|
Molekularformel |
C11H14OS2 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
4-(2-methyl-1,3-dithian-2-yl)phenol |
InChI |
InChI=1S/C11H14OS2/c1-11(13-7-2-8-14-11)9-3-5-10(12)6-4-9/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
HHCTXWWPKXCRMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCCS1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


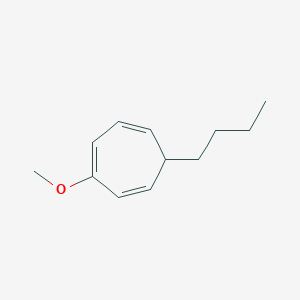
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
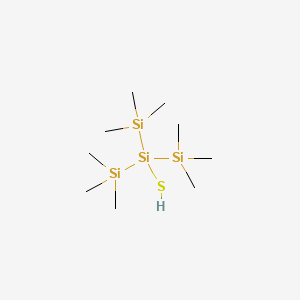
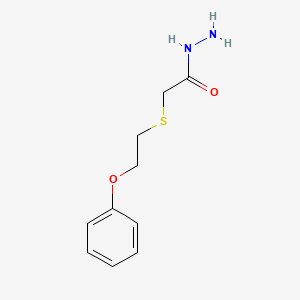
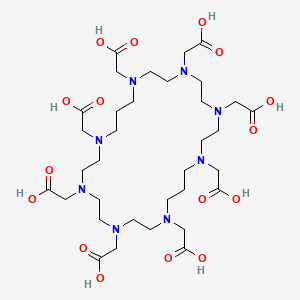
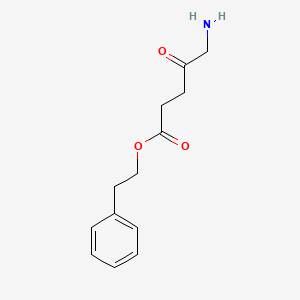
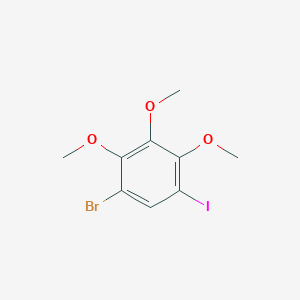
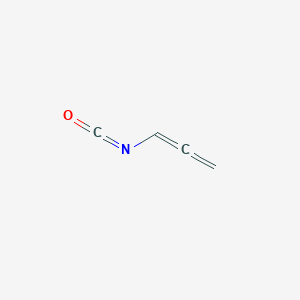
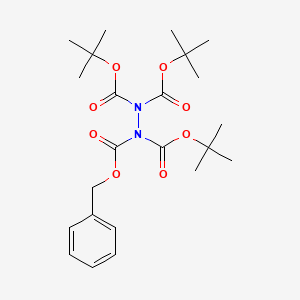
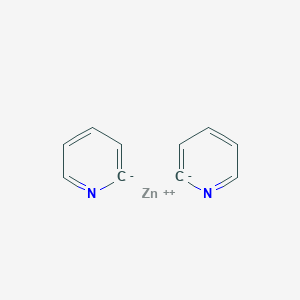
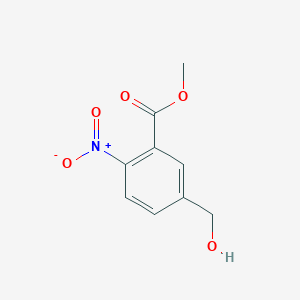
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
